rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentylamine and a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid
- rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.
Properties
CAS No. |
2307782-69-8 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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